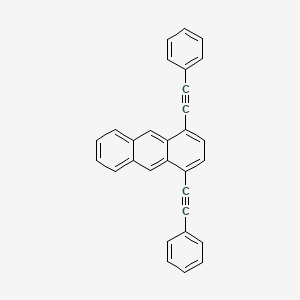

1,4-Bis(phenylethynyl)anthracene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

65734-59-0 |

|---|---|

Molecular Formula |

C30H18 |

Molecular Weight |

378.5 g/mol |

IUPAC Name |

1,4-bis(2-phenylethynyl)anthracene |

InChI |

InChI=1S/C30H18/c1-3-9-23(10-4-1)15-17-25-19-20-26(18-16-24-11-5-2-6-12-24)30-22-28-14-8-7-13-27(28)21-29(25)30/h1-14,19-22H |

InChI Key |

YVMPAIVLHOURCH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C#CC2=CC=C(C3=CC4=CC=CC=C4C=C23)C#CC5=CC=CC=C5 |

Origin of Product |

United States |

Synthetic Methodologies for 1,4 Bis Phenylethynyl Anthracene

The synthesis of 1,4-Bis(phenylethynyl)anthracene (1,4-BPEA) can be accomplished through several chemical routes. One documented method involves the reaction of 1,4-anthraquinone (B1204791) with lithiophenylacetylide. acs.org This synthesis pathway mirrors the approach used for its isomer, 9,10-bis(phenylethynyl)anthracene (B116448). The process begins with the reaction of 1,4-anthraquinone with lithiophenylacetylide, which is prepared from phenylacetylene (B144264) and lithium amide in dry dioxane. acs.org The subsequent dark, tarry product is quenched with an ammonium (B1175870) chloride solution. However, this method is noted to produce a lower yield for 1,4-BPEA compared to the 9,10-isomer, which is attributed to a competing side reaction. acs.org

A more contemporary and widely utilized approach for synthesizing compounds with aryl-alkyne linkages is the Sonogashira cross-coupling reaction. wikipedia.orgorganic-chemistry.org This powerful method forms carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org In a typical synthesis of 1,4-BPEA via this route, 1,4-dihaloanthracene (such as 1,4-dibromoanthracene or 1,4-diiodoanthracene) is reacted with phenylacetylene.

The reaction is conducted under mild conditions and is catalyzed by a palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a copper(I) co-catalyst, typically copper(I) iodide (CuI). wikipedia.orgorganic-chemistry.org The reaction is carried out in the presence of a mild base, often an amine like triethylamine (B128534) or diethylamine, which also serves as the solvent and neutralizes the hydrogen halide byproduct. wikipedia.org The Sonogashira coupling is highly valued for its tolerance of various functional groups and its efficiency in creating the desired diarylalkyne architecture. thieme-connect.de

X Ray Crystallography for Solid State Molecular Packing

X-ray crystallography is an essential analytical technique for determining the precise three-dimensional arrangement of atoms within a crystal lattice. This method provides invaluable data on bond lengths, bond angles, and intermolecular interactions, which collectively define the solid-state molecular packing of a compound. Such structural insights are crucial for understanding the material's physical and photophysical properties.

For arylethynyl anthracene (B1667546) derivatives, X-ray crystallography reveals how the planar anthracene core and the rigid phenylethynyl arms arrange themselves in the solid state. These packing arrangements are governed by non-covalent interactions, most notably π-π stacking between the aromatic rings of adjacent molecules. nii.ac.jp The distance and geometry of this stacking significantly influence the electronic communication between molecules and, consequently, the material's bulk properties.

While detailed crystallographic data for the specific isomer 1,4-Bis(phenylethynyl)anthracene is not available in the provided search results, the analysis of its close isomer, 9,10-bis(phenylethynyl)anthracene (B116448), serves as an illustrative example. In studies of the 9,10-isomer, the crystal structure shows a nearly coplanar arrangement between the central anthracene ring and the substituted phenylethynyl groups. ndl.go.jp The molecules often pack in a way that allows for close contact between the anthracene moieties of neighboring molecules, indicative of π-π stacking interactions. nii.ac.jp

The key parameters obtained from an X-ray diffraction experiment are summarized in a crystallographic data table. This table includes the crystal system, the space group, and the unit cell dimensions (a, b, c, α, β, γ). These parameters precisely define the repeating unit of the crystal structure.

Below is a table outlining the typical data obtained from X-ray crystallography, with placeholders for this compound, as the specific values were not found in the search results.

| Crystallographic Parameter | Description | Value for this compound |

| Crystal System | The crystal system describes the symmetry of the unit cell. | Data not available |

| Space Group | The space group is a mathematical description of the symmetry of the crystal structure. | Data not available |

| a (Å) | Unit cell dimension along the x-axis. | Data not available |

| b (Å) | Unit cell dimension along the y-axis. | Data not available |

| c (Å) | Unit cell dimension along the z-axis. | Data not available |

| α (°) | Angle between the b and c axes of the unit cell. | Data not available |

| β (°) | Angle between the a and c axes of the unit cell. | Data not available |

| γ (°) | Angle between the a and b axes of the unit cell. | Data not available |

| Volume (ų) | The volume of the unit cell. | Data not available |

| Z | The number of molecules per unit cell. | Data not available |

Computational Chemistry and Theoretical Investigations of 1,4 Bis Phenylethynyl Anthracene

Quantum Chemical Calculations for Ground State Geometry and Electronic Structure

Quantum chemical calculations are instrumental in elucidating the fundamental properties of BPEA in its ground state. These theoretical approaches offer insights into its stable conformations, electronic orbital energies, and charge distribution, which are crucial for understanding its reactivity and optical characteristics.

Conformational Analysis and Torsional Dynamics

Conjugated molecules containing phenylethynyl groups, such as BPEA, often exhibit torsional disorder at room temperature. However, in the electronically excited state, they tend to become more rigid due to increased conjugation. nih.gov This change in geometry between the ground and excited states means that the absorption and emission spectra are not mirror images of each other. nih.gov

The ground state of BPEA is characterized by a distribution of conformations arising from the rotation of the phenyl rings relative to the anthracene (B1667546) core. This torsional disorder leads to an inhomogeneous broadening of the absorption spectrum at room temperature. nih.govrsc.org In contrast, the excited state is significantly more planar, and this planarization process can occur through viscosity-independent inertial motion. nih.govrsc.org The dynamics of returning to the disordered ground state, however, appear to be a purely diffusive process. nih.gov This difference in dynamics is attributed to the steeper potential energy surface along the torsional coordinate in the excited state compared to the ground state. nih.gov

Studies on the related molecule, 1,4-bis(phenylethynyl)benzene (B159325) (BPEB), have shown that Density Functional Theory (DFT) calculations can overestimate the torsional barrier in the ground state. nih.gov It is plausible that a similar discrepancy exists for BPEA in both its ground and excited states. nih.gov

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic properties and reactivity. youtube.comyoutube.com For anthracene and its derivatives, the HOMO and LUMO are typically π-orbitals distributed across the aromatic framework. researchgate.net

In BPEA, the HOMO and LUMO levels, and consequently the energy gap, are influenced by the extended π-conjugation of the phenylethynyl substituents. Theoretical calculations, such as those at the RHF/6-31G** level for related anthracene derivatives, have shown that substituents can significantly alter the LUMO energy. nih.gov For instance, the introduction of electron-withdrawing groups can lower the LUMO energy. nih.gov

The energy gap between the HOMO and LUMO is a critical parameter that determines the electronic absorption and emission properties of the molecule. For BPEA, this gap corresponds to the energy of the first electronic transition. The ionization potential of BPEA has been experimentally determined to be 7.62 eV. researchgate.net

The following table summarizes the calculated HOMO, LUMO, and energy gap values for a related anthracene derivative, illustrating the effect of substituents. Note that specific values for 1,4-bis(phenylethynyl)anthracene were not available in the provided search results.

| Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Amine-substituted Anthracene | Data not available | Data not available | Data not available |

Table 1: Representative Frontier Orbital Energies. Data for specific BPEA calculations were not found in the provided search results; this table is illustrative of the types of values obtained for similar molecules.

Electron Density Distribution and Charge Transfer Characteristics

The distribution of electron density in BPEA is crucial for understanding its intermolecular interactions and its behavior in the presence of an electric field. Upon ionization, significant changes in the charge distribution of the BPEA molecule have been observed through computational studies. researchgate.net

Calculations have shown that upon forming a positive ion, there is a notable decrease in the positive charge at carbon atom 9 and a significant shift in the charge at carbon atom 8 from negative to positive. researchgate.net The positive charge on the adjacent carbon atom 7 also decreases by approximately half. researchgate.net Additionally, the charge values at carbon atom 10 of the phenyl ring are also reduced. researchgate.net These charge redistributions suggest a withdrawal of electron density from the phenyl rings and potential breaking of the single or triple bonds connecting the phenyl and anthracene moieties. researchgate.net

Furthermore, dimers of BPEA linked by a phenylene spacer have been synthesized to study symmetry-breaking charge separation (SB-CS). rsc.org The electronic coupling between the two BPEA units can be tuned by altering their relative orientation (ortho, meta, or para). rsc.org Studies have shown that fast SB-CS can occur in the ortho-dimer even in weakly polar solvents, while it is only observed in polar solvents for the meta-dimer. rsc.org This indicates that the molecular orientation and resulting electronic coupling play a significant role in the charge transfer dynamics. rsc.org

Excited State Calculations and Photophysical Predictions

Computational methods are also vital for understanding the behavior of BPEA in its electronically excited states, providing insights into its fluorescence and other photophysical phenomena.

Singlet and Triplet Exciton (B1674681) Couplings

In molecular crystals of acene derivatives like BPEA, intermolecular excitonic interactions are significant. nih.gov Quantum chemical calculations (including DFT, TDDFT, and ZINDO/S) are used to investigate both singlet and triplet exciton couplings. nih.gov These couplings are crucial for understanding processes like singlet fission and triplet-triplet annihilation, which are important for applications in photonics and optoelectronics. nih.gov

Exciton coupling can selectively stabilize the first excited singlet state (S1) without significantly affecting the energy of the first excited triplet state (T1). nih.gov This is because the strength of exciton coupling is dependent on the magnitude of the transition dipole moments, which are much smaller for triplet states. nih.gov This selective stabilization provides a way to reduce the energy gap between the singlet and triplet states. nih.gov

Intersystem Crossing (ISC) Pathways and Efficiencies

Intersystem crossing (ISC) is a process where a molecule transitions from a singlet excited state to a triplet excited state (or vice versa). The efficiency of this spin-forbidden process is a key property for applications such as photocatalysis and photodynamic therapy. nih.gov

While direct computational data on the ISC pathways and efficiencies for this compound was not found in the provided search results, the general principles can be applied. The rate of ISC is influenced by factors such as the energy gap between the singlet and triplet states and spin-orbit coupling. By designing molecules where the singlet-triplet energy gap is minimized, the efficiency of ISC can be enhanced. The selective stabilization of the singlet state through exciton coupling, as discussed previously, is one strategy to achieve this. nih.gov

Radiative and Non-radiative Decay Rate Constants

The photophysical characteristics of a molecule are governed by the competition between radiative and non-radiative decay pathways from its excited states. The rates of these processes, the radiative decay rate constant (k_r) and the non-radiative decay rate constant (k_nr), are critical parameters that determine the fluorescence quantum yield (Φ) and the excited-state lifetime (τ). These parameters are related by the following equations:

k_r = Φ / τ k_nr = (1 - Φ) / τ

For this compound, experimental and theoretical studies have shown that its fluorescence quantum yield is exceptionally high, approaching unity in many solvents. acs.orgomlc.org This indicates that the radiative decay pathway is overwhelmingly dominant over non-radiative processes.

A study focusing on BPEA in a series of paraffin (B1166041) solvents re-examined the dependence of the radiative rate coefficient on the refractive index of the solvent. acs.org The findings were in agreement with Bakhshiev's prediction, demonstrating a clear relationship between the solvent environment and the radiative properties of the molecule. acs.org The high quantum yield simplifies the calculation of the decay rates, as a quantum yield of ~1 implies that the non-radiative decay rate is negligible compared to the radiative rate.

For instance, in cyclohexane, where the fluorescence quantum yield of BPEA is reported to be 1.0, the non-radiative decay rate constant is effectively zero. omlc.org The radiative decay rate can then be directly calculated from the fluorescence lifetime. While specific lifetime values for BPEA in a wide range of solvents are not always readily available in a single source, data from various studies on BPEA and its derivatives allow for an estimation of these crucial photophysical parameters.

Below is a data table compiling available photophysical data and calculated decay rate constants for BPEA and a related derivative.

| Compound | Solvent/Medium | Quantum Yield (Φ) | Lifetime (τ) (ns) | Radiative Rate (k_r) (s⁻¹) | Non-radiative Rate (k_nr) (s⁻¹) |

| This compound | Cyclohexane | ~1.0 acs.orgomlc.org | - | - | ~0 |

| This compound | Paraffins | ~1.0 acs.org | - | - | ~0 |

| BPEA (thin film) | Solid State | - | - | - | - |

| 1-Chloro-BPEA (thin film) | Solid State | - | - | - | - |

| 2-Chloro-BPEA (thin film) | Solid State | - | - | - | - |

Structure-Property Relationships Derived from Theoretical Models

Theoretical models, particularly those based on density functional theory (DFT) and time-dependent DFT (TD-DFT), have been instrumental in establishing clear structure-property relationships for BPEA and related molecules. These models allow for the investigation of how molecular geometry, substituent effects, and intermolecular interactions influence the electronic and optical properties.

A key structural feature of phenylethynyl-substituted aromatic compounds is the torsional angle between the terminal phenyl rings and the central anthracene core. Theoretical studies on the related molecule 1,4-bis(phenylethynyl)benzene (BPEB) have shown that the twisting of the end rings is relatively free in the ground state but becomes significantly hindered in the excited state. nih.gov This change in conformational freedom upon excitation provides a rationale for the observed temperature dependence of the absorption spectral shape and the lack of a perfect mirror image relationship between absorption and fluorescence spectra at higher temperatures. nih.gov

Furthermore, computational studies have elucidated the role of "dark states" in the photophysics of these molecules. For BPEB, a dark πσ* state has been identified, and the intersection of the bright ππ* state with this dark state can lead to a quenching of fluorescence at higher excitation energies. nih.gov The energy barrier to reach this intersection is significantly higher in BPEB compared to diphenylacetylene, which accounts for the much higher fluorescence quantum yield of BPEB. nih.gov These findings have direct implications for understanding the high quantum yield of the structurally similar BPEA.

The introduction of substituents onto the BPEA framework offers a powerful strategy to tune its properties. Theoretical models can predict the impact of electron-donating or electron-withdrawing groups on the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which in turn affects the absorption and emission wavelengths. For instance, the substitution of chlorine atoms at the 1- or 2-position of the anthracene core in BPEA leads to red-shifted absorption and emission spectra compared to the parent molecule. chemrxiv.org TD-DFT calculations can rationalize these shifts by examining the changes in the electron density distribution in the ground and excited states.

The aggregation and intermolecular interactions of BPEA derivatives have also been explored through computational models. Studies on BPEB derivatives functionalized with cholesteryl and glucono units have shown that the fluorescence behavior is highly dependent on concentration and solvent, indicating self-assembly. omlc.org Theoretical calculations can help to understand the nature of the intermolecular interactions (e.g., π-π stacking) that drive this aggregation and influence the emissive properties in the solid state. The different photophysical properties observed for different crystalline forms of anthracene derivatives are almost exclusively attributed to variations in their crystal packing arrangements. mdpi.com

Advanced Spectroscopic Characterization and Photophysical Properties of 1,4 Bis Phenylethynyl Anthracene

Electronic Absorption Spectroscopy

The electronic absorption spectrum of a molecule provides fundamental insights into its electronic structure and the energy differences between its ground and excited states. For 1,4-Bis(phenylethynyl)anthracene (BPEA), a compound known for its strong fluorescence, understanding its absorption characteristics is crucial for its application in various photophysical and photochemical processes.

The absorption spectrum of this compound is characterized by strong absorption bands in the ultraviolet and visible regions of the electromagnetic spectrum. These absorptions arise from the promotion of electrons from occupied molecular orbitals (typically bonding or non-bonding orbitals) to unoccupied anti-bonding orbitals. libretexts.org The specific transitions observed are primarily π → π* transitions, which are characteristic of conjugated systems like BPEA. libretexts.org

In fluid media, the UV-vis spectrum of BPEA often displays diminished vibrational resolution. This broadening is attributed to the presence of multiple conformations of the molecule in solution. However, when dissolved in a rigid matrix like a polyethylene (B3416737) film, the vibrational fine structure is well-resolved, suggesting that the molecule is locked into a more planar conformation.

The lowest energy absorption band is polarized along the long axis of the molecule, which corresponds to the short axis of the anthracene (B1667546) core. Overlapping with this is a blue-shifted band with perpendicular polarization. This latter transition is forbidden in the parent anthracene molecule but becomes allowed in BPEA due to the extended conjugation with the phenylethynyl groups. The presence of these overlapping transitions is further supported by fluorescence anisotropy measurements and semiempirical calculations.

The introduction of substituents onto the BPEA framework can influence the electronic absorption spectrum. For instance, incorporating anthracene units into a poly(phenyleneethynylene) backbone leads to the appearance of low-energy electronic transitions associated with the anthracene chromophore. mit.edu Similarly, silyl (B83357) substitution at the 1 and 4 positions of a naphthalene (B1677914) core, a related chromophore system, results in a bathochromic (red) shift of the absorption maxima. mdpi.com

The following table provides a summary of the absorption maxima reported for BPEA and related compounds in various studies.

| Compound | Solvent/Medium | Absorption Maxima (nm) | Molar Extinction Coefficient (cm⁻¹/M) | Reference |

| 9,10-Bis(phenylethynyl)anthracene (B116448) | Cyclohexane | 451.2 | 35,400 | omlc.org |

| 9,10-Bis(phenylethynyl)anthracene | - | 310 | - | aatbio.com |

| 9,10-Bis(phenylethynyl)anthracene | Chlorobenzene | ~430, ~455 | - | chemrxiv.org |

| 1,4-Bis(phenylethynyl)benzene (B159325) | Cyclohexane | - | - | nih.gov |

| Poly(phenyleneethynylene) with terminal anthracene | - | Red-shifted compared to polymer without anthracene | - | mit.edu |

Solvatochromism describes the change in the position, and sometimes intensity, of a molecule's UV-visible absorption or emission bands with a change in the polarity of the solvent. nih.gov This phenomenon arises from differential solvation of the ground and excited states of the molecule. nih.gov For molecules that exhibit a significant change in dipole moment upon excitation, the effect of solvent polarity on their electronic spectra can be pronounced.

In the context of this compound and related donor-acceptor substituted phenylethynyltriphenylenes, solvatochromic shifts in both absorption and fluorescence emission have been observed. beilstein-journals.org For a given derivative, the polarity of the solvent has a minimal effect on the absorption maximum, but a significant influence on the fluorescence emission maximum. beilstein-journals.org This suggests a larger change in dipole moment in the excited state compared to the ground state.

The study of solvatochromism can be a sensitive tool to probe the microenvironment of a molecule and to distinguish between structurally similar compounds. nih.gov The choice of an appropriate solvatochromic dye allows for the differentiation of compounds based on their intermolecular interactions with the dye in various solvents. nih.gov

While specific, detailed solvatochromism studies focusing solely on this compound are not extensively detailed in the provided search results, the general principles of solvatochromism are applicable. The nonpolar nature of the BPEA backbone would suggest that its absorption spectrum would be less sensitive to solvent polarity compared to molecules with strong intramolecular charge transfer character. However, subtle shifts can still occur due to dispersion forces and induced dipole interactions with the solvent.

The environmental effects on the absorption spectrum are also evident in the previously mentioned study where the vibrational resolution of the BPEA spectrum is enhanced in a rigid polymer matrix compared to a fluid solution. This highlights the influence of the physical environment on the conformational freedom of the molecule, which in turn affects its electronic properties.

Fluorescence Spectroscopy

Fluorescence spectroscopy is a powerful technique to study the excited state properties of molecules. This compound is a highly fluorescent compound, and its emission properties have been extensively investigated.

Upon excitation into its absorption bands, this compound exhibits strong fluorescence emission. The emission spectrum is typically a mirror image of the lowest energy absorption band and is characterized by a well-defined vibrational structure, even in fluid solutions where the absorption spectrum may be less resolved.

The emission of BPEA is generally observed in the green to yellow region of the visible spectrum. For instance, in cyclohexane, the emission maximum is around 480 nm when excited at 455 nm. aatbio.com In solid aggregates, a luminescent feature at approximately 550 nm has been reported. researchgate.net The emission spectrum of BPEA is generally insensitive to the excitation wavelength, indicating that emission occurs from the lowest vibrational level of the first excited singlet state (S₁) following rapid internal conversion and vibrational relaxation from higher excited states. mit.edu

The Stokes shift is the difference in energy (or wavelength) between the position of the absorption maximum and the emission maximum. It arises from the energy loss due to vibrational relaxation in the excited state and solvent reorientation around the excited molecule. For 9,10-Bis(phenylethynyl)anthracene, a large Stokes shift of 158 nm has been reported, with an excitation peak at 310 nm and an emission peak at 468 nm. aatbio.com However, another source reports an excitation peak at 455 nm and an emission peak at 480 nm, resulting in a much smaller Stokes shift. aatbio.com These discrepancies may arise from different experimental conditions or the presence of different molecular species.

The following table summarizes the emission spectral data for BPEA from various sources.

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. researchgate.net this compound is known for its high fluorescence quantum yield, which approaches unity in some cases, making it a highly efficient emitter. omlc.org

The fluorescence quantum yield of BPEA can be influenced by its environment and molecular structure. For instance, the incorporation of anthracene into a poly(phenyleneethynylene) backbone can decrease the quantum yield compared to the parent polymer. mit.edu However, when anthracene is present only as a terminal group, energy transfer to the anthracene is highly efficient, resulting in a high emission quantum yield from the anthracene unit. mit.edu

The quantum yield of BPEA has been reported to be as high as 1.0 in cyclohexane. omlc.org In another study, a quantum yield of 0.90 was reported for a poly(phenyleneethynylene) with terminal anthracene groups. mit.edu The determination of fluorescence quantum yields can be performed relative to a standard with a known quantum yield or through absolute methods. researchgate.net

The table below presents reported fluorescence quantum yields for BPEA and related compounds.

| Compound | Solvent/Medium | Quantum Yield (Φf) | Reference |

| 9,10-Bis(phenylethynyl)anthracene | Cyclohexane | 1.0 | omlc.org |

| Poly(phenyleneethynylene) with terminal anthracene | - | 0.90 | mit.edu |

| Poly(phenyleneethynylene) with internal anthracene | - | 0.05 - 0.27 | mit.edu |

| BPEA monomer in dilute THF | THF | ~1.0 | nih.gov |

Time-resolved fluorescence spectroscopy provides information about the lifetime of the excited state and the kinetics of various photophysical processes that occur after excitation. The fluorescence lifetime (τf) is the average time a molecule spends in the excited state before returning to the ground state by emitting a photon.

For this compound and its derivatives, fluorescence lifetimes are typically in the nanosecond range. The fluorescence decay of BPEA monomer in dilute solution is monoexponential with a lifetime of approximately 3.4 ns. nih.gov In contrast, a related model compound, 1,4-diphenylethynyl-2,5-dibutoxybenzene, has a lifetime of 3 ns. mit.edu

The fluorescence lifetime can be affected by various factors, including the presence of quenchers and the molecular environment. For example, the lifetime of poly(phenyleneethynylene)s is in the range of 1-2 ns, which is slightly shorter than their model compound. mit.edu

Time-resolved fluorescence anisotropy measurements can be used to study the rotational dynamics of molecules in solution. Such studies on BPEA have provided insights into its conformational flexibility and interactions with its environment.

The kinetics of excited state processes can also be investigated using time-resolved techniques. In some BPEA dimers and trimers, triplet excited state formation has been observed to occur through charge recombination following a symmetry-breaking charge separation, rather than through singlet fission. nih.gov This highlights the complex photophysical pathways that can be present in multi-chromophoric systems based on BPEA.

The following table summarizes reported fluorescence lifetimes for BPEA and related compounds.

| Compound | Solvent/Medium | Fluorescence Lifetime (τf) (ns) | Reference |

| BPEA monomer in dilute THF | THF | ~3.4 | nih.gov |

| 1,4-diphenylethynyl-2,5-dibutoxybenzene | - | 3 | mit.edu |

| Poly(phenyleneethynylene)s | - | 1-2 | mit.edu |

| 9,10-diphenylethynylanthracene derivatives | - | 3.17 - 3.4 | mit.edu |

Fluorescence Anisotropy and Molecular Motion in Diverse Media

Fluorescence anisotropy is a powerful technique used to study the rotational diffusion of fluorescent molecules, providing insights into their size, shape, and the viscosity of their local environment. wikipedia.orgnih.gov The anisotropy (r) is determined by measuring the polarization of the fluorescence emission parallel (I∥) and perpendicular (I⊥) to the polarization of the excitation light, according to the Perrin equation:

r = (I∥ - I⊥) / (I∥ + 2I⊥) wikipedia.org

For a spherical molecule, the anisotropy is related to the rotational correlation time (θ), which is the average time it takes for the molecule to rotate by an angle of one radian, and the fluorescence lifetime (τ) of the fluorophore.

Studies on derivatives of bis(phenylethynyl)anthracene (BPEA) have utilized fluorescence anisotropy to understand their molecular motion and interactions in various media. For instance, in solution, the rotational motion of BPEA is influenced by the viscosity of the solvent. In low-viscosity solvents, the molecule rotates rapidly, leading to a lower fluorescence anisotropy value. Conversely, in more viscous media or when the molecule is part of a larger assembly, its rotation is hindered, resulting in a higher anisotropy value. nih.gov

The molecular motion of BPEA derivatives, specifically dimers linked by a phenylene spacer, has been shown to be crucial for processes like symmetry-breaking charge separation. rsc.org In these systems, molecular rotation in solvents plays a significant role, and the process is hindered in more rigid environments like polystyrene films. rsc.org This indicates that the flexibility and motion of the BPEA units are directly linked to their photophysical behavior. In highly viscous, low-temperature glasses, 1,4-bis(phenylethynyl)benzene, a related compound, exhibits inhomogeneous fluorescence behavior due to the slow rate of conformational relaxation compared to the fluorescence rate. nih.gov

Single-Molecule Spectroscopy Insights

Single-molecule spectroscopy (SMS) allows for the investigation of individual molecules, eliminating the averaging effects seen in ensemble measurements and revealing heterogeneities in their photophysical properties. youtube.com

Photoblinking Phenomena and Triplet State Dynamics

Single-molecule studies of 9,10-bis(phenylethynyl)anthracene (BPEA) diluted in a Zeonex polymer film have revealed distinct photoblinking behavior, where the fluorescence intensity of a single molecule switches between "on" and "off" states. rsc.orgresearchgate.net This blinking is attributed to the temporary shelving of the molecule in a long-lived dark state, which in the case of BPEA, is the excited triplet state (T1) formed via intersystem crossing (ISC) from the first excited singlet state (S1). rsc.orgresearchgate.net

By analyzing the blinking statistics and the intensity autocorrelation function within a three-state model (S0, S1, and T1), researchers have been able to determine the triplet lifetime and the S1 → T1 ISC quantum yield for single BPEA molecules. rsc.org The ISC yields were found to be remarkably low, on the order of 10⁻⁵ to 10⁻⁴. rsc.orgresearchgate.net This low probability of entering the triplet state is theoretically explained by the large energy gap between the relevant singlet and triplet states. rsc.orgresearchgate.net

In dimers and trimers of BPEA in polar solvents, triplet state formation has been shown to occur through charge recombination following a symmetry-breaking charge separation, rather than through singlet fission. nih.govnih.govacs.org Transient absorption spectroscopy reveals the presence of a charge-separated state as an intermediate before the formation of the triplet state. acs.org However, in highly concentrated solutions of the trimer, evidence suggests triplet formation can occur without a prior charge-separated state, possibly due to the formation of small aggregates. nih.govacs.orgacs.org

Photostability and Photodegradation Mechanisms

The photostability of a fluorophore is a critical parameter, especially for applications in single-molecule imaging and optoelectronic devices. Single-molecule spectroscopy is an effective tool for assessing the photostability of molecules like BPEA. rsc.org

Studies have shown that BPEA is a relatively photostable molecule. rsc.orgresearchgate.net The ultimate fate of a single BPEA molecule under continuous laser excitation is one-step photobleaching, which is the irreversible loss of its fluorescence. rsc.org The photostability of BPEA is significantly influenced by the presence of oxygen. rsc.orgresearchgate.net In an air atmosphere, oxygen considerably degrades the photostability of BPEA. rsc.orgresearchgate.net However, under deoxygenated conditions (in an argon atmosphere), BPEA molecules are remarkably stable, capable of emitting more than 10⁷ photons before photobleaching. rsc.orgresearchgate.net This corresponds to a very low photobleaching quantum yield of 10⁻⁹ to 10⁻⁸ under these conditions. rsc.orgresearchgate.net

The high photostability of BPEA, particularly in the absence of oxygen, makes it a promising candidate for use as a green fluorescent probe in single-molecule spectroscopy studies. rsc.orgresearchgate.net

Data Tables

Table 1: Photophysical Properties of Single BPEA Molecules in Zeonex Film

| Parameter | Value | Reference |

| Intersystem Crossing (ISC) Quantum Yield | 10⁻⁵ – 10⁻⁴ | rsc.orgresearchgate.net |

| Photobleaching Quantum Yield (deoxygenated) | 10⁻⁹ – 10⁻⁸ | rsc.orgresearchgate.net |

| Total Emitted Photons Before Photobleaching (deoxygenated) | > 10⁷ | rsc.orgresearchgate.net |

Table 2: Transient Absorption Features of BPEA Derivatives

| Derivative | State | Wavelength (nm) | Reference |

| BPEA (1) & (2) | Singlet (S1) ESA | 460, 486 | chemrxiv.org |

| BPEA (1) & (2) | Triplet (T1) ESA | 462, 493 | chemrxiv.org |

| 1-CBPEA | Singlet (S1) ESA | 467, 492 | chemrxiv.org |

| 1-CBPEA | Triplet (T1) ESA | 471, 500 | chemrxiv.org |

| 2-CBPEA | Singlet (S1) ESA | 454, 482 | chemrxiv.org |

Chemical Reactivity and Derivatization Strategies of 1,4 Bis Phenylethynyl Anthracene

Regioselective Functionalization of the Anthracene (B1667546) Core

The reactivity of the anthracene core in BPEA allows for selective functionalization, which can significantly alter the molecule's properties. While the 9 and 10 positions are occupied by the phenylethynyl groups, other positions on the anthracene ring are available for substitution.

One common strategy for functionalizing the anthracene core is through halogenation. For instance, 1-chloro-9,10-bis(phenylethynyl)anthracene (B1582083) and 2-chloro-9,10-bis(phenylethynyl)anthracene (B1595174) are well-known derivatives used in chemiluminescent applications. wikipedia.org The introduction of a chlorine atom at the 1-position causes a red-shift in both the absorption and emission spectra by approximately 15 nm compared to the parent BPEA. chemrxiv.org This indicates a slight reduction in the optical bandgap. chemrxiv.org In contrast, substitution at the 2-position has a minimal impact on the solution-phase optical properties. chemrxiv.org

Another approach involves the synthesis of anthracene derivatives with substituents at various positions prior to the introduction of the phenylethynyl groups. This allows for a wider range of functional groups to be incorporated. For example, methods have been developed for the synthesis of 2,3- and 2,3,6,7-halogenated anthracenes which can then be further functionalized. beilstein-journals.org Protecting the reactive 9 and 10 positions of anthracene as an anthraquinone (B42736) allows for substitution on the other rings, followed by reduction to the anthracene. beilstein-journals.org

The table below summarizes the effect of substitution on the photoluminescence of some BPEA derivatives.

| Compound | Substitution Position | Emission Color |

| 1-chloro-9,10-bis(phenylethynyl)anthracene | 1 | Yellow-Green wikipedia.org |

| 2-chloro-9,10-bis(phenylethynyl)anthracene | 2 | Green wikipedia.org |

Introduction of Electron-Donating and Electron-Withdrawing Groups

The electronic properties of BPEA can be systematically tuned by introducing electron-donating or electron-withdrawing groups onto the peripheral phenyl rings or the anthracene core. This modulation affects the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby influencing the absorption, emission, and redox properties of the molecule.

The synthesis of these derivatives often involves palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, between a substituted dihaloanthracene and a functionalized phenylacetylene (B144264), or vice versa. beilstein-journals.orgnih.gov

Electron-Donating Groups:

The introduction of electron-donating groups, such as alkyl or alkoxy moieties, generally leads to a decrease in the energy gap. For instance, the introduction of a trimethylsilyl (B98337) group, which has electron-donating character, can increase the electron density and extend the conjugation of the molecule. koreascience.kr This results in a bathochromic (red) shift in the absorption and emission spectra. koreascience.kr Similarly, anthracene-based conjugated polymers with alkoxyl side chains have been synthesized, and their electronic properties were found to be dependent on the nature of these side chains. kaust.edu.sa

Electron-Withdrawing Groups:

Conversely, the incorporation of electron-withdrawing groups, such as esters or cyano groups, can lower the energy levels of the molecule. The synthesis of anthracene derivatives bearing electron-withdrawing substituents has been reported, although in some cases, the yields can be lower compared to those with electron-donating groups. beilstein-journals.org The effect of these groups is a hypsochromic (blue) shift in the spectra.

The following table presents a comparison of the photophysical properties of BPEA and a derivative with an electron-donating group.

| Compound | λmax, abs (nm) | λmax, PL (nm) | Quantum Yield (Φ) |

| BPEA | 461 | 475 | 0.68 koreascience.kr |

| Si-BPEA | 467 | 478 | 0.77 koreascience.kr |

Formation of Conjugated Polymers and Oligomers

The rigid, conjugated structure of BPEA makes it an excellent building block for the synthesis of conjugated polymers and oligomers. These materials are of interest for their potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and solar cells, due to their ability to transport charge and harvest light. mit.edumdpi.com

The polymerization of BPEA derivatives can be achieved through various methods, including palladium-catalyzed cross-coupling reactions. For example, poly(p-phenyleneethynylene)s incorporating anthracene units have been synthesized. mit.edu In these polymers, the anthracene moiety can act as an energy acceptor, with the polymer backbone functioning as an antenna that harvests light and transfers the energy to the anthracene chromophore. mit.edu This energy transfer is highly efficient, even when the anthracene units are only at the ends of the polymer chains. mit.edu

Linear and cross-linked conjugated polymers based on anthracene and tetraphenylethene have been synthesized via Suzuki coupling polymerization in a miniemulsion system. mdpi.com These polymers form nanoparticles that are dispersible in water and can be used for chemical sensing. mdpi.com

Furthermore, a fluorescent linear conjugated polymer has been constructed from a pillararene and 9,10-diethynylanthracene. mdpi.com The extension of the conjugated structure in this polymer leads to a redshift in the absorption and emission spectra. mdpi.com

Studies on BPEA dimers and trimers have also been conducted to understand the fundamental photophysical processes that occur in larger aggregates. nih.gov These studies have revealed that in polar solvents, triplet excited states can be formed through charge recombination after an initial charge separation event, rather than through singlet fission. nih.gov

Supramolecular Interactions and Self-Assembly

The planar, aromatic structure of 1,4-bis(phenylethynyl)anthracene facilitates its self-assembly into ordered supramolecular structures, driven primarily by non-covalent interactions. This bottom-up approach to creating organized molecular architectures is crucial for the development of functional organic materials. ljmu.ac.uknih.gov

A key driving force in the self-assembly of BPEA derivatives is the π-π stacking interaction between the aromatic rings. ljmu.ac.ukwikipedia.org These interactions, although relatively weak, can lead to the formation of well-defined aggregates in solution and in the solid state. acs.org The morphology of these aggregates is highly dependent on the specific arrangement of the molecules.

In many cases, BPEA derivatives form H-type aggregates, which are characterized by a face-to-face arrangement of the chromophores. ljmu.ac.uk This type of stacking typically results in a blue-shift (hypsochromic shift) in the absorption spectrum compared to the monomeric species. The formation of H-type face-to-face π-stacks has been proposed for BPEA derivatives both with and without amide functional groups. ljmu.ac.uknih.gov In contrast, J-type aggregates, which involve a head-to-tail arrangement and result in a red-shifted absorption, have also been observed in some BPEA thin films. chemrxiv.org

The aggregation of phenylacetylene macrocycles, which share structural similarities with BPEA, has been shown to be an enthalpically favored process. illinois.edu The strength of the association is influenced by the electronic nature of the substituents on the aromatic rings. illinois.edu

The nature and position of peripheral substituents on the BPEA scaffold play a critical role in directing the self-assembly process and determining the morphology of the resulting aggregates. ljmu.ac.uk

The introduction of functional groups capable of hydrogen bonding, such as amides, can significantly enhance the stability and order of the self-assembled structures. ljmu.ac.uknih.gov A comparative study of two BPEA derivatives, one with and one without amide groups, revealed that hydrogen bonding is a prerequisite for the formation of ordered, one-dimensional stacks in solution. ljmu.ac.uknih.gov The interplay between π-π stacking and hydrogen bonding was found to increase the binding constant for self-assembly by two to three orders of magnitude. ljmu.ac.uknih.gov

Steric hindrance from bulky substituents can also be used to control the packing of BPEA derivatives. By introducing "picket-fence" type groups on the edge of large polycyclic aromatic hydrocarbons, the strong π-π stacking interactions can be suppressed, leading to enhanced solid-state emission. rsc.org

The solubility of BPEA derivatives, which is crucial for their processing and self-assembly in solution, is also heavily influenced by the peripheral substituents. The introduction of hydrophobic side chains can modulate the solubility in various organic solvents, thereby affecting the concentration at which aggregation occurs. ljmu.ac.uk For instance, a BPEA derivative without amide groups required a much higher concentration to initiate self-association compared to a derivative containing amide groups. ljmu.ac.uk

Advanced Applications in Functional Materials

Organic Light-Emitting Diodes (OLEDs) and Electroluminescence

The vibrant fluorescence and good charge-carrying capabilities of 1,4-BPEA and its derivatives make them highly suitable for use in Organic Light-Emitting Diodes (OLEDs). These materials can function as the primary light-emitting component or as a dopant to enhance the performance of the device.

Role as an Emitting Material and Dopant

In OLEDs, 1,4-BPEA can be utilized in two primary ways: as a neat, single-component emitting layer or as a dopant within a host material. When used as a non-doped emitter, the intrinsic electroluminescent properties of the BPEA derivative are directly responsible for light generation. This approach simplifies device fabrication and can lead to devices with good thermal stability and color purity. For instance, a novel blue-emitting material, 2-tert-butyl-9,10-bis[4-(1,2,2-triphenylvinyl)phenyl]anthracene (TPVAn), which features a BPEA core, has been successfully used in non-doped OLEDs, demonstrating the viability of this approach.

Alternatively, BPEA derivatives are frequently used as a dopant in a host-guest system. In this configuration, a small amount of the BPEA derivative (the guest) is dispersed within a host material that has a wider bandgap. Charge recombination primarily occurs on the host molecules, and the resulting energy is then transferred to the dopant molecules, which then emit light. This process can significantly improve the electroluminescence (EL) efficiency and color purity of the OLED. The use of dopants is a common strategy to achieve high-performance OLEDs, although it can add complexity to the manufacturing process. For example, anthracene (B1667546) derivatives have been successfully used as dopants to achieve highly efficient blue OLEDs.

The performance of OLEDs can be significantly influenced by whether the anthracene derivative is used as a neat layer or as a dopant. The table below presents a comparison of the performance of OLEDs using anthracene derivatives in both doped and non-doped configurations.

| Device Configuration | Emitter/Dopant | Host | Max. External Quantum Efficiency (EQE) (%) | CIE Coordinates (x, y) |

| Non-Doped | PAA | - | 7.9 cd/A | Blue |

| Non-Doped | TPVAn | - | 4.9 | (0.33, 0.39) |

| Hyperfluorescent (Doped) | tert-butylcarbazolyl and anthracene derivative | Fluorescent Emitter | 7.1 | - |

| TTA-based (Doped) | PyTAnPy | - | 5.48 | (0.15, 0.06) |

Note: PAA = 9-pyrenyl-10-(4-triphenylamine)anthrancene; TPVAn = 2-tert-butyl-9,10-bis[4-(1,2,2-triphenylvinyl)phenyl]anthracene; PyTAnPy = 1,1′-(2,6-di-tert-butylanthracene-9,10-diyl)dipyrene. TTA = Triplet-Triplet Annihilation. Data is compiled from various research findings for representative anthracene-based OLEDs.

Electroluminescent Efficiency and Color Tuning

The efficiency of an OLED is a critical performance metric, often quantified by its external quantum efficiency (EQE), which is the ratio of photons emitted to electrons injected. The chemical structure of the 1,4-BPEA derivative plays a crucial role in determining both the EQE and the color of the emitted light.

By modifying the substituents on the anthracene core or the terminal phenyl rings, the electronic energy levels (HOMO and LUMO) of the molecule can be precisely tuned. This, in turn, alters the bandgap and the emission wavelength, allowing for the generation of light across the visible spectrum. For example, the introduction of trimethylsilyl (B98337) groups to the BPEA structure has been shown to shift the emission to the greenish-blue region. koreascience.kr Similarly, the synthesis of various anthracene derivatives has led to the development of efficient and stable blue-emitting materials with high luminous efficiency.

The following table summarizes the electroluminescent properties of various anthracene derivatives, illustrating the effect of structural modifications on emission color.

| Compound | Substitution | Emission Color | Photoluminescence Maxima (nm) |

| Anthracene | - | Blue | 401 |

| BPEA | 1,4-bis(phenylethynyl) | Greenish-Blue | 475 |

| Si-BPEA | bis(2-phenylethynyl)trimethylsilyl | Greenish-Blue | 478 |

Data sourced from a study on anthracene derivatives for blue-emitting OLEDs. koreascience.kr

Organic Photovoltaics (OPVs) and Solar Cells

The same electronic properties that make 1,4-BPEA an excellent emitter also make it a promising candidate for use in organic photovoltaics (OPVs). In this context, it typically functions as an electron-donating material.

Donor-Acceptor (A-D-A) Architectures

A prevalent and effective design strategy for organic solar cell materials is the creation of donor-acceptor (D-A) or acceptor-donor-acceptor (A-D-A) type molecules. In these architectures, an electron-rich donor unit is covalently linked to an electron-deficient acceptor unit. This intramolecular charge transfer character facilitates light absorption and the initial separation of the photogenerated exciton (B1674681) (a bound electron-hole pair).

The 1,4-BPEA core, with its electron-rich anthracene unit, can serve as the central donor (D) in an A-D-A architecture. By attaching electron-withdrawing groups to the ends of the phenylethynyl arms, a molecule with the desired electronic properties for a solar cell can be synthesized. This molecular design aims to achieve broad absorption of the solar spectrum and efficient charge separation at the donor-acceptor interface within the bulk heterojunction (BHJ) of the solar cell. While specific performance data for OPVs based on 1,4-BPEA in an A-D-A architecture is an active area of research, related anthracene-based small molecules have shown promise. For instance, solution-processed bulk heterojunction solar cells using triisopropylsilylethynyl anthracene (TIPSAnt) derivatives as donors and a fullerene derivative (PCBM) as the acceptor have achieved power conversion efficiencies (PCE) of up to 1.4%. nih.gov

Charge Generation and Transport Mechanisms

The operation of an organic solar cell relies on a sequence of photophysical processes: light absorption, exciton generation, exciton diffusion to a donor-acceptor interface, charge separation (dissociation of the exciton into a free electron and hole), and charge transport to the respective electrodes.

In a BHJ solar cell containing a 1,4-BPEA derivative as the donor and an acceptor material (like a fullerene or a non-fullerene acceptor), the following steps occur:

Light Absorption and Exciton Formation: The BPEA derivative absorbs photons, creating excitons.

Exciton Diffusion: These excitons diffuse through the donor domain until they reach the interface with the acceptor material.

Charge Separation: At the interface, the energy difference between the LUMO levels of the donor and acceptor drives the transfer of the electron from the donor (BPEA derivative) to the acceptor, while the hole remains on the donor.

Charge Transport: The separated electrons and holes then travel through the percolating networks of the acceptor and donor materials, respectively, to be collected at the electrodes, generating a photocurrent.

The efficiency of charge transport is critical for high-performance OPVs. The charge carrier mobility in the organic semiconductor films dictates how efficiently the separated charges can be extracted before they recombine. The rigid and planar structure of 1,4-BPEA can facilitate intermolecular π-π stacking, which is beneficial for charge transport. However, the actual mobility can be influenced by factors such as film morphology and the degree of molecular ordering. Studies on related anthracene derivatives have shown that blending with an acceptor in varying ratios can significantly alter the film morphology and, consequently, the charge carrier mobilities. nih.gov

Chemiluminescence Systems

Chemiluminescence is the emission of light as a result of a chemical reaction. 1,4-Bis(phenylethynyl)anthracene is a highly efficient fluorophore used in these systems, particularly in peroxyoxalate chemiluminescence.

The peroxyoxalate reaction is one of the most efficient non-biological light-producing chemical reactions. rsc.org It involves the reaction of an oxalate (B1200264) ester with hydrogen peroxide, which generates a high-energy intermediate, believed to be 1,2-dioxetanedione. This intermediate is unstable and decomposes, transferring its energy to a fluorescent molecule (the activator), which in this case is 1,4-BPEA. The excited BPEA molecule then relaxes to its ground state by emitting a photon of light, producing the characteristic green glow seen in many light sticks. researchgate.net

The efficiency of this process, known as the chemiluminescence quantum yield, is dependent on several factors, including the fluorescence quantum yield of the activator and the efficiency of the energy transfer from the chemical reaction to the activator. 1,4-BPEA is an excellent choice for this application due to its high fluorescence quantum yield. researchgate.net The color of the emitted light can be tuned by using different derivatives of BPEA. For example, 1-chloro-9,10-bis(phenylethynyl)anthracene (B1582083) emits yellow-green light, while 2-chloro-9,10-bis(phenylethynyl)anthracene (B1595174) emits green light. researchgate.net

The high sensitivity of peroxyoxalate chemiluminescence has led to its use in various analytical applications, where the amount of light produced can be used to quantify the concentration of certain chemical species.

Efficiency as a Chemiluminescent Fluorophore

This compound (BPEA) is a highly fluorescent aromatic hydrocarbon known for its significant quantum efficiency in chemiluminescent systems. wikipedia.org This property makes it a valuable component in applications such as lightsticks, where it functions as a fluorophor, emitting a characteristic green light. wikipedia.org The efficiency of BPEA as a chemiluminescent fluorophore is attributed to its molecular structure, which facilitates efficient energy transfer and light emission. wikipedia.orgresearchgate.net

The core of BPEA's function in chemiluminescence lies in its ability to accept energy from a high-energy intermediate, formed during a chemical reaction (e.g., the decomposition of a peroxide), and then release that energy as visible light. The extended π-conjugation provided by the phenylethynyl groups attached to the anthracene core allows for strong absorption of energy and subsequent high-yield fluorescence. researchgate.net

Derivatives of BPEA have been developed to tune the emission color. For instance, 1-chloro-9,10-bis(phenylethynyl)anthracene is utilized for yellow-green light emission in high-intensity lightsticks, while 2-chloro-9,10-bis(phenylethynyl)anthracene produces green light for lower-intensity, longer-lasting applications. wikipedia.org These substitutions on the anthracene core modify the electronic energy levels of the molecule, thereby altering the wavelength of the emitted light. wikipedia.org

| Compound | Application | Emitted Light Color |

| This compound (BPEA) | Lightsticks | Green wikipedia.org |

| 1-Chloro-9,10-bis(phenylethynyl)anthracene | High-intensity lightsticks | Yellow-green wikipedia.org |

| 2-Chloro-9,10-bis(phenylethynyl)anthracene | Low-intensity lightsticks | Green wikipedia.org |

Fluorescent Probes and Sensors

The inherent fluorescence of this compound and its derivatives makes them suitable candidates for the development of fluorescent probes and sensors. researchgate.netnih.gov These sensors operate on the principle that interaction with a specific analyte modulates the fluorescence properties of the BPEA molecule, such as its intensity or emission wavelength. nih.gov This change in fluorescence can be used to detect and quantify the presence of the analyte. rsc.org

For example, BPEA-based systems have been explored for their potential in detecting various chemical species. Organic nanoparticles of 9,10-bis(phenylethynyl)anthracene (B116448) have demonstrated strong and stable electrogenerated chemiluminescence, showing high sensitivity for the detection of amines like tri(n-propyl)amine and creatinine. rsc.org This suggests their applicability in developing sensory devices for these compounds.

The design of fluorescent probes often involves modifying the BPEA structure to include specific recognition elements that can selectively bind to the target analyte. nih.gov This targeted design allows for the creation of highly selective and sensitive sensors for a wide range of applications. nih.gov

Singlet Fission (SF) and Triplet-Triplet Annihilation (TTA) Upconversion

Singlet fission is a process where a singlet exciton in an organic chromophore converts into two triplet excitons. acs.orgnih.gov This phenomenon is of significant interest for enhancing the efficiency of solar cells by generating multiple charge carriers from a single photon. acs.orgnih.govacs.org Conversely, triplet-triplet annihilation (TTA) upconversion is the reverse process, where two low-energy triplet excitons combine to form a higher-energy singlet exciton, which can then emit light at a shorter wavelength. nih.govyoutube.com

This compound has emerged as a promising material for both singlet fission and TTA upconversion. acs.orgnih.govacs.org In the solid state, BPEA exhibits efficient singlet fission. acs.orgnih.govacs.org The process is influenced by the molecular packing and intermolecular interactions within the material. researchgate.net

Exploration in Solid-State Films

Research on polycrystalline thin films of 9,10-bis(phenylethynyl)anthracene (BPEA) has demonstrated efficient singlet fission. acs.orgnih.gov In these films, the singlet and triplet energies are approximately 2.40 eV and 1.11 eV, respectively. acs.orgnih.gov The efficiency of singlet fission is highly dependent on the crystalline structure of the film. acs.orgnih.gov

BPEA is known to crystallize into at least two different polymorphs, each with a distinct rate of singlet fission. acs.orgnih.gov For example, two polymorphs with space groups C2/c and Pbcn exhibit singlet fission rates of (109 ± 4 ps)⁻¹ and (490 ± 10 ps)⁻¹, respectively. acs.orgnih.gov The triplet yield in some BPEA films has been measured to be as high as 180 ± 20%, indicating a very efficient singlet fission process. acs.orgscispace.com This high triplet yield, coupled with a relatively long triplet lifetime of about 30 µs, makes BPEA a strong candidate for applications in organic solar cells. acs.org

| BPEA Polymorph (Space Group) | Singlet Fission Rate (k_SF) | Triplet Yield |

| C2/c | (109 ± 4 ps)⁻¹ acs.orgnih.gov | 180 ± 20% acs.orgscispace.com |

| Pbcn | (490 ± 10 ps)⁻¹ acs.orgnih.gov | 80 ± 20% scispace.com |

Intermolecular Coupling Effects on Upconverted Emission

The efficiency and characteristics of triplet-triplet annihilation upconversion are significantly influenced by intermolecular coupling in the solid state. researchgate.netchemrxiv.org The way BPEA molecules are arranged relative to each other affects the interaction between triplet excitons, which in turn dictates the properties of the upconverted emission. chemrxiv.org

Studies on different BPEA derivatives in thin films have shown that while they may have similar optical properties in solution, their behavior in the solid state can vary dramatically due to differences in intermolecular coupling. chemrxiv.org This coupling can lead to the formation of different emissive states, such as aggregate or excimer states, which can act as "hotspots" for TTA upconversion. researchgate.netchemrxiv.org The relative orientation of the molecules, influenced by factors like substitution patterns on the anthracene core, plays a crucial role in determining the strength of this coupling and, consequently, the efficiency of the upconversion process. rsc.org

Molecular Switches and Logic Gates

Molecular switches are molecules that can be reversibly shifted between two or more stable states in response to an external stimulus, such as light or a chemical input. researchgate.netresearchgate.net These switches can form the basis of molecular-scale logic gates, which perform logical operations analogous to those in conventional electronic circuits. researchgate.netxjenza.orgnih.gov

Photoresponsive Switching Mechanisms

The photoresponsive behavior of certain molecules, including anthracene derivatives, allows for their use as molecular switches. researchgate.net The switching mechanism often involves a photochemical reaction, such as a [4+4] photodimerization and dissociation of anthracene molecules. researchgate.net This reaction can be triggered by light of a specific wavelength, causing a change in the molecule's structure and, consequently, its physical and chemical properties, including its fluorescence. sciepub.com

For a molecule to function as a logic gate, its different states must have easily distinguishable properties, such as different absorption or emission spectra. sciepub.com The transitions between these states should be controllable and reversible. nih.govsciepub.com In the context of this compound, while direct photoresponsive switching mechanisms are a subject of ongoing research, the fundamental photophysical properties of the anthracene core suggest its potential for incorporation into such systems. researchgate.netxjenza.org The ability to modulate the fluorescence of BPEA through external stimuli is a key characteristic that can be exploited for the development of molecular logic gates. xjenza.orgnih.gov

Conclusion and Future Research Directions

Summary of Current Academic Understanding of 1,4-Bis(phenylethynyl)anthracene

The current academic understanding of this compound is primarily based on foundational research that established its synthesis and fundamental photophysical properties. The synthesis has been accomplished by reacting 1,4-anthraquinone (B1204791) with lithiophenylacetylide, followed by a reduction step. acs.org This method, however, is noted to produce a lower yield compared to the synthesis of its more extensively studied isomer, 9,10-bis(phenylethynyl)anthracene (B116448) (BPEA), due to the formation of side products. acs.org

A key characteristic of this compound is its nature as a fairly efficient fluorescer. acs.org It exhibits a quantum yield of approximately 60% in both benzene (B151609) and ethanol (B145695) solutions. acs.org Its emission spectra show distinct peaks, which are blue-shifted compared to those of 9,10-BPEA but red-shifted relative to 9,10-diphenylanthracene. acs.org This highlights how the position of the phenylethynyl substituents on the anthracene (B1667546) core significantly influences the electronic structure and, consequently, the optical properties of the molecule. While anthracene itself and its 9,10-substituted derivatives are known to be p-type semiconductors used in organic electronics, the specific electronic characteristics of the 1,4-isomer remain less explored. researchgate.netnumberanalytics.com

Identification of Knowledge Gaps and Unexplored Research Avenues

Despite its interesting photophysical profile, this compound remains significantly understudied compared to its 9,10-BPEA isomer. This disparity represents a substantial knowledge gap in the field of functional organic materials.

Key unexplored research avenues include:

Modern Synthesis Techniques: The original reported synthesis is decades old. acs.org There is an opportunity to apply modern cross-coupling methodologies, such as the Sonogashira coupling, which is widely used for creating carbon-carbon bonds between aryl halides and terminal alkynes. wikipedia.orglibretexts.org Developing a more efficient and high-yield synthesis for 1,4-dihaloanthracene precursors and their subsequent coupling with phenylacetylene (B144264) would be a crucial first step.

Comprehensive Photophysical Characterization: While basic fluorescence data exists, a thorough investigation into its photophysics is lacking. acs.org This includes detailed studies on its behavior in different solvents and in the solid state, determination of its triplet state energy, and its potential for applications like triplet-triplet annihilation upconversion, where 9,10-BPEA derivatives have shown promise. chemrxiv.org

Electronic Properties and Device Applications: The electronic properties of this compound as an organic semiconductor have not been thoroughly evaluated. There is a lack of research on its charge carrier mobility, energy levels (HOMO/LUMO), and performance in electronic devices such as Organic Light-Emitting Diodes (OLEDs) or Organic Field-Effect Transistors (OFETs), where other anthracene derivatives have been successfully applied. researchgate.netnumberanalytics.comwikipedia.org

Solid-State Morphology and Molecular Packing: The substitution pattern is known to dramatically affect how molecules pack in the solid state, which in turn governs the bulk material's electronic and optical properties. chemrxiv.org X-ray diffraction and other structural analysis techniques could reveal the crystal packing of the 1,4-isomer, providing insight into its intermolecular interactions and potential for charge transport.

Derivative Synthesis and Property Tuning: The properties of 9,10-BPEA have been finely tuned by adding substituents to the anthracene core or the peripheral phenyl rings. wikipedia.orgwikipedia.org A similar systematic exploration of this compound derivatives could yield a new family of materials with tailored optical and electronic properties for specific applications.

Outlook for Next-Generation Functional Materials and Applications

The unique 1,4-substitution pattern of Bis(phenylethynyl)anthracene offers exciting prospects for the development of next-generation functional materials. By addressing the existing knowledge gaps, new applications can be envisioned.

Novel Emitters for OLEDs: The distinct blue-shifted emission of this compound compared to its 9,10-isomer suggests its potential as a blue or green emitting material in OLEDs. acs.org The different molecular shape may inhibit the formation of aggregates that often quench fluorescence, potentially leading to higher efficiency and color stability in solid-state devices.

Advanced Optical Materials: The high quantum yield makes it a candidate for use in chemiluminescence, similar to 9,10-BPEA in lightsticks, but with a different color profile. acs.orgwikipedia.org Furthermore, its rigid, linear-like structure could be leveraged in the design of liquid crystals or as a component in conjugated polymers for sensing and photonics. nih.gov

Semiconductors with Anisotropic Properties: The molecular geometry of the 1,4-isomer is fundamentally different from the X-shaped 9,10-isomer. This will likely lead to different intermolecular π-stacking, which could result in anisotropic charge transport properties. Such materials are highly sought after for specialized electronic applications where directional conductivity is desired.

Hydrogen Storage and Getters: Related phenylethynyl compounds, such as 1,4-bis(phenylethynyl)benzene (B159325), have been investigated for hydrogen uptake when combined with a palladium catalyst. nih.gov The anthracene core could modify this property, opening a potential, albeit speculative, avenue in materials for energy storage or as hydrogen getters in vacuum systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.